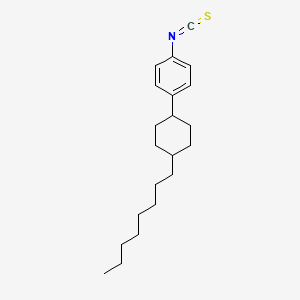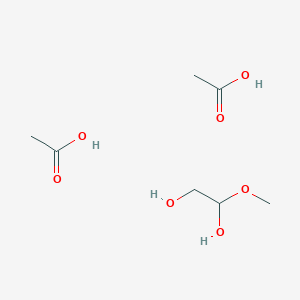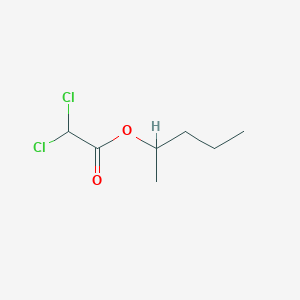
1-Isothiocyanato-4-(trans-4-octylcyclohexyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isothiocyanato-4-(trans-4-octylcyclohexyl)benzene is a chemical compound with the molecular formula C21H31NS and a molecular weight of 329.54 g/mol . It is known for its liquid crystal properties, specifically in the nematic phase . This compound is utilized in various scientific and industrial applications due to its unique structural and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isothiocyanato-4-(trans-4-octylcyclohexyl)benzene typically involves the reaction of 4-(trans-4-octylcyclohexyl)aniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
4-(trans-4-octylcyclohexyl)aniline+thiophosgene→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isothiocyanato-4-(trans-4-octylcyclohexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Major Products Formed:
Thiourea Derivatives: When reacted with primary amines, the major products are thiourea derivatives.
Applications De Recherche Scientifique
1-Isothiocyanato-4-(trans-4-octylcyclohexyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of protein-ligand interactions due to its ability to form stable thiourea linkages.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Mécanisme D'action
The mechanism of action of 1-Isothiocyanato-4-(trans-4-octylcyclohexyl)benzene involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable thiourea linkages. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic structures.
Comparaison Avec Des Composés Similaires
1-Isothiocyanato-4-(trans-4-propylcyclohexyl)benzene: Similar in structure but with a shorter alkyl chain.
1-Isothiocyanato-4-[4-(4-octylcyclohexyl)cyclohexyl]benzene: Contains an additional cyclohexyl ring, leading to different physical properties.
Uniqueness: 1-Isothiocyanato-4-(trans-4-octylcyclohexyl)benzene is unique due to its specific combination of the isothiocyanate group and the trans-4-octylcyclohexyl moiety. This combination imparts distinct liquid crystal properties, making it particularly valuable in the production of LCDs and other display technologies.
Propriétés
Numéro CAS |
92412-69-6 |
|---|---|
Formule moléculaire |
C21H31NS |
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
1-isothiocyanato-4-(4-octylcyclohexyl)benzene |
InChI |
InChI=1S/C21H31NS/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)20-13-15-21(16-14-20)22-17-23/h13-16,18-19H,2-12H2,1H3 |
Clé InChI |
LPCYDIMBPIGDDK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1CCC(CC1)C2=CC=C(C=C2)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B14363813.png)

![2-{[2-(2-Hydroxyethoxy)phenoxy]methyl}benzoic acid](/img/structure/B14363823.png)
silane](/img/structure/B14363836.png)
![2-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide](/img/structure/B14363840.png)
![N-[(2-Bromobenzoyl)carbamothioyl]glycine](/img/structure/B14363845.png)
![Benzoic acid, 2-[4-(butylethylamino)-2-hydroxybenzoyl]-](/img/structure/B14363853.png)

![N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline](/img/structure/B14363867.png)
![5-Bromo-4-methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14363877.png)
![N-[2-(4-propan-2-ylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14363883.png)


![6-[2-(6-Methoxynaphthalen-1-yl)ethyl]-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14363892.png)
